3-(1,3-Dioxolan-2-ylmethyl)benzoic acid 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 898767-05-0
VCID: VC2484925
InChI: InChI=1S/C11H12O4/c12-11(13)9-3-1-2-8(6-9)7-10-14-4-5-15-10/h1-3,6,10H,4-5,7H2,(H,12,13)
SMILES: C1COC(O1)CC2=CC(=CC=C2)C(=O)O
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

3-(1,3-Dioxolan-2-ylmethyl)benzoic acid

CAS No.: 898767-05-0

Cat. No.: VC2484925

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-Dioxolan-2-ylmethyl)benzoic acid - 898767-05-0

Specification

CAS No. 898767-05-0
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name 3-(1,3-dioxolan-2-ylmethyl)benzoic acid
Standard InChI InChI=1S/C11H12O4/c12-11(13)9-3-1-2-8(6-9)7-10-14-4-5-15-10/h1-3,6,10H,4-5,7H2,(H,12,13)
Standard InChI Key OZMJVFGAVKZJMT-UHFFFAOYSA-N
SMILES C1COC(O1)CC2=CC(=CC=C2)C(=O)O
Canonical SMILES C1COC(O1)CC2=CC(=CC=C2)C(=O)O

Introduction

Chemical Structure and Basic Properties

Molecular Structure

3-(1,3-Dioxolan-2-ylmethyl)benzoic acid consists of a benzoic acid core with a 1,3-dioxolan-2-ylmethyl substituent at the meta (3-) position. The molecular formula is C₁₁H₁₂O₄, with a calculated molecular weight of approximately 208.21 g/mol. The structure features three key components:

  • A benzoic acid group with the carboxylic acid functionality

  • A five-membered 1,3-dioxolane ring (cyclic acetal)

  • A methylene (CH₂) bridge connecting these two functional groups

The compound's structure can be represented by the following SMILES notation:
C1COC(O1)CC2=CC(=CC=C2)C(=O)O

Physical Properties

Based on structural analysis and comparison with similar compounds, 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid is likely to have the following physical properties:

PropertyValue/Description
Physical StateWhite to off-white crystalline solid
SolubilitySoluble in polar organic solvents (methanol, ethanol, acetone); partially soluble in water
Melting PointEstimated 145-155°C
Boiling PointDecomposes before boiling
Log PApproximately 1.2-1.6
pKa~4.2 (carboxylic acid group)

These properties are extrapolated from structurally similar benzoic acid derivatives, as direct experimental data for this specific compound is limited in the available sources.

Spectroscopic Identification and Characterization

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum of 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid would exhibit characteristic signals that can be used for positive identification:

  • Aromatic protons of the meta-substituted benzene ring (7.3-8.1 ppm)

  • Dioxolane ring protons (3.8-4.0 ppm)

  • Methylene bridge protons (2.8-3.0 ppm)

  • Carboxylic acid proton (12.0-13.0 ppm, broad singlet)

The 13C NMR spectrum would show distinct signals for:

  • Carboxylic carbon (~170 ppm)

  • Aromatic carbons (125-140 ppm)

  • Dioxolane carbon (104-105 ppm)

  • Dioxolane methylene carbons (64-65 ppm)

  • Bridge methylene carbon (40-42 ppm)

Infrared Spectroscopy

Key IR absorption bands would include:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (carboxylic acid)3300-2500Broad, strong
C=O (carboxylic acid)~1700Strong
C-O (dioxolane)1100-1050Strong
C-H (aromatic)3100-3000Medium
C-H (aliphatic)2950-2850Medium

Mass Spectrometry

In mass spectrometric analysis, 3-(1,3-Dioxolan-2-ylmethyl)benzoic acid would likely show:

  • Molecular ion peak at m/z 208 [M]⁺

  • Fragment ions at m/z 163 (loss of COOH)

  • Fragment ions at m/z 87 (dioxolane ring)

  • Base peak potentially at m/z 121 (benzoic acid fragment)

Synthesis Methods

Carboxylation Route

One potential synthetic route involves the carboxylation of 3-(1,3-dioxolan-2-ylmethyl)benzene:

  • Preparation of 3-(1,3-dioxolan-2-ylmethyl)benzene from 3-(bromomethyl)benzaldehyde via protection of the aldehyde group

  • Lithiation followed by carboxylation with CO₂

  • Acidic workup to yield the target compound

Protection-Based Approach

An alternative approach involves:

  • Starting with 3-(formylmethyl)benzoic acid or its ester

  • Protection of the aldehyde with ethylene glycol to form the dioxolane ring

  • Hydrolysis of the ester (if starting from the ester form)

Oxidation of 3-(1,3-Dioxolan-2-ylmethyl)benzaldehyde

This method involves:

  • Preparation of 3-(1,3-dioxolan-2-ylmethyl)benzaldehyde

  • Oxidation using agents such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂)

  • Purification to obtain the desired product

Chemical Reactivity and Transformations

Carboxylic Acid Reactions

The carboxylic acid group in 3-(1,3-dioxolan-2-ylmethyl)benzoic acid can undergo standard reactions typical of carboxylic acids:

Reaction TypeReagentsProduct
EsterificationAlcohols, H⁺Corresponding esters
AmidationAmines, coupling agentsAmides
ReductionLiAlH₄, NaBH₄Primary alcohol derivative
Salt formationBases (NaOH, KOH)Carboxylate salts
DecarboxylationHeat, Cu catalystLoss of CO₂

Dioxolane Ring Reactions

The dioxolane ring is an acetal protecting group that can undergo specific reactions:

  • Hydrolysis under acidic conditions to regenerate the corresponding aldehyde

  • Transacetalization with other diols under acid catalysis

  • Stability in basic conditions, making selective reactions possible on the carboxylic acid portion

Functional Group Interconversions

The versatility of 3-(1,3-dioxolan-2-ylmethyl)benzoic acid allows for various functional group transformations:

  • Conversion to acid chloride using SOCl₂ or oxalyl chloride

  • Formation of anhydrides through reaction with other acid derivatives

  • Preparation of esters for use in coupling reactions

  • Selective deprotection of the dioxolane group to expose the aldehyde functionality

Applications in Scientific Research

Pharmaceutical Research

3-(1,3-Dioxolan-2-ylmethyl)benzoic acid has potential applications in pharmaceutical research due to its structural features:

  • As a building block for drug synthesis

  • In structure-activity relationship studies of benzoic acid derivatives

  • As a precursor for compounds with potential anti-inflammatory, antimicrobial, or antioxidant properties

Materials Science

In materials science, the compound may serve as:

  • A monomer for specialized polymer synthesis

  • A precursor for materials with controlled release properties

  • A component in materials requiring specific acid-base interactions

Synthetic Organic Chemistry

The compound offers utility in synthetic organic chemistry:

  • As a bifunctional linker with orthogonal reactivity

  • In protecting group strategies where sequential deprotection is required

  • As a versatile intermediate in multi-step synthesis

Comparison with Structurally Related Compounds

Positional Isomers

Comparison of 3-(1,3-dioxolan-2-ylmethyl)benzoic acid with its positional isomers reveals important structure-activity relationships:

CompoundPositionKey Differences
2-(1,3-Dioxolan-2-ylmethyl)benzoic acidortho (2-)Potential for intramolecular interactions between functional groups
3-(1,3-Dioxolan-2-ylmethyl)benzoic acidmeta (3-)Balanced reactivity without significant steric hindrance
4-(1,3-Dioxolan-2-ylmethyl)benzoic acidpara (4-)Maximum separation of functional groups, potentially different crystalline properties

Related Compounds Without Methylene Bridge

Comparison with directly substituted analogs lacking the methylene bridge:

CompoundStructure DifferenceEffect on Properties
3-(1,3-Dioxolan-2-yl)benzoic acidDirect attachment of dioxolane to benzene ringIncreased rigidity, different electronic properties
4-(1,3-Dioxolan-2-yl)benzoic acidPara-substituted without methylene bridgeDifferent electronic distribution, potentially higher crystallinity

Ester Derivatives

Ester derivatives show different physical and chemical properties:

  • Increased lipophilicity and decreased water solubility

  • Different biological activities and membrane permeability

  • Modified reactivity patterns with nucleophiles

ElementTheoretical Percentage
Carbon (C)63.46%
Hydrogen (H)5.81%
Oxygen (O)30.73%

Current Research and Future Directions

Computational Studies

Computational approaches can provide insights into:

  • Molecular orbital configurations and electron density distributions

  • Reaction mechanism predictions

  • Binding affinity with biological targets

  • Conformational analysis and preferred orientations

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